5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
CAS No.: 1256794-46-3
Cat. No.: VC3113183
Molecular Formula: C7H4ClF2NO2
Molecular Weight: 207.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256794-46-3 |
---|---|
Molecular Formula | C7H4ClF2NO2 |
Molecular Weight | 207.56 g/mol |
IUPAC Name | 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) |
Standard InChI Key | SAGNXMZHTBLRID-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(=O)O)C(F)F)Cl |
Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C(F)F)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid features a pyridine ring core with three key functional groups: a chlorine substituent at the 5-position, a difluoromethyl group at the 2-position, and a carboxylic acid moiety at the 3-position. This unique arrangement of substituents contributes to the compound's chemical behavior and potential applications in various fields.
Physical and Chemical Properties
The key physical and chemical properties of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid are summarized in Table 1:
Property | Value |
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IUPAC Name | 5-chloro-2-(difluoromethyl)nicotinic acid |
Molecular Formula | C₇H₄ClF₂NO₂ |
Molecular Weight | 207.563 g/mol |
CAS Number | 1256794-46-3 |
Physical Form | Pale-yellow to Yellow-brown Solid |
Storage Temperature | 2-8°C |
Purity (Commercial) | 95% |
InChI | 1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) |
InChI Key | SAGNXMZHTBLRID-UHFFFAOYSA-N |
The compound's physical characteristics are influenced by its functional groups, with the carboxylic acid contributing to hydrogen bonding capabilities and the halogen substituents affecting its electronic properties and lipophilicity .
Spectroscopic Properties
While comprehensive spectroscopic data specifically for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is limited in the available literature, typical characterization would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which would show:
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Signals for aromatic protons of the pyridine ring
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A characteristic signal for the proton of the difluoromethyl group, typically appearing as a triplet due to coupling with the two fluorine atoms
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Distinctive carbon signals for the pyridine ring carbons, carboxylic acid carbon, and difluoromethyl carbon
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Infrared (IR) spectroscopy, which would exhibit:
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Characteristic O-H stretching bands for the carboxylic acid group
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C=O stretching band at approximately 1700 cm⁻¹
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C-F stretching bands for the difluoromethyl group
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C-Cl stretching bands for the chlorine substituent
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Structural Comparison with Related Compounds
Understanding the properties and potential applications of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid can be enhanced by comparing it with structurally related compounds. Table 2 presents such a comparison:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
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5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | C₇H₄ClF₂NO₂ | 207.563 | Reference compound | 1256794-46-3 |
5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | Contains trifluoromethyl instead of difluoromethyl | 505084-59-3 |
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | Different positions of chloro, trifluoromethyl, and carboxyl groups | 80194-68-9 |
5-Chloro-2-(difluoromethyl)pyridine | C₆H₄ClF₂N | 163.55 | Lacks the carboxylic acid group | 1374659-32-1 |
The structural differences highlighted in Table 2 can significantly influence the reactivity, biological activity, and physical properties of these compounds. For instance, the replacement of a difluoromethyl group with a trifluoromethyl group alters the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets .
Synthesis Methods
Synthetic Considerations
The synthesis of halogenated pyridine derivatives typically requires careful control of reaction conditions:
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Temperature control: Usually maintained between 20-50°C
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Solvent selection: Commonly employed solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF)
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Catalyst considerations: For hydrogenation reactions, catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon are often used
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pH management: Addition of basic compounds such as triethylamine may be necessary as auxiliary agents for certain transformations
For related compounds like 2-chloro-5-fluoronicotinic acid, synthetic procedures have been documented that involve the preparation of esters followed by hydrolysis to obtain the free carboxylic acid .
Research Directions and Future Perspectives
Given the limited information specifically on 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid, several research areas warrant further exploration:
Synthetic Methodology Development
Research into efficient and scalable synthetic routes for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid would be valuable, focusing on:
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Green chemistry approaches with reduced environmental impact
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One-pot synthetic strategies to improve efficiency
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Catalyst optimization for selective functionalization
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Flow chemistry applications for continuous production
Biological Activity Investigation
Comprehensive studies of the biological activities of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid could include:
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Evaluation of antimicrobial properties
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Assessment of enzyme inhibition capabilities
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Exploration of plant growth regulation effects
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Investigation of structure-activity relationships through systematic modification of functional groups
Materials Applications
The unique structural features of this compound suggest potential applications in materials science that merit investigation:
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Development of coordination polymers through metal complexation
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Creation of functionalized surfaces with specialized characteristics
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Utilization in the synthesis of fluorinated liquid crystals
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Incorporation into specialty polymers
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